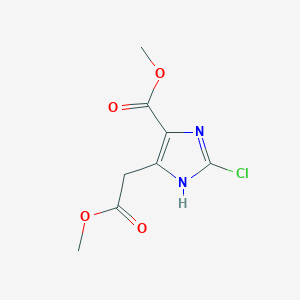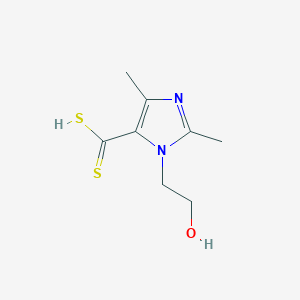
1-(2-Hydroxyethyl)-2,4-dimethyl-1H-imidazole-5-carbodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-2,4-dimethyl-1H-imidazole-5-carbodithioic acid is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-2,4-dimethyl-1H-imidazole-5-carbodithioic acid typically involves the reaction of 2,4-dimethylimidazole with carbon disulfide and an appropriate hydroxyethylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbodithioic acid group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxyethyl)-2,4-dimethyl-1H-imidazole-5-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbodithioic acid moiety can be reduced to form thiol derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Thiol derivatives.
Substitution: Substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)-2,4-dimethyl-1H-imidazole-5-carbodithioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the formulation of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethyl)-2,4-dimethyl-1H-imidazole-5-carbodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the carbodithioic acid moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyethyl methacrylate (HEMA): Used in hydrogels and biomedical applications.
2-Hydroxyethyl acrylate (HEA): Used in the synthesis of polymers and coatings.
1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole: Known for its antimicrobial properties.
Propiedades
Número CAS |
90173-98-1 |
|---|---|
Fórmula molecular |
C8H12N2OS2 |
Peso molecular |
216.3 g/mol |
Nombre IUPAC |
3-(2-hydroxyethyl)-2,5-dimethylimidazole-4-carbodithioic acid |
InChI |
InChI=1S/C8H12N2OS2/c1-5-7(8(12)13)10(3-4-11)6(2)9-5/h11H,3-4H2,1-2H3,(H,12,13) |
Clave InChI |
FDZSYMPBISNMFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=N1)C)CCO)C(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Cyclohex-1-en-1-yl)-1-isocyanoethanesulfonyl]-4-methylbenzene](/img/structure/B14362391.png)

![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14362399.png)
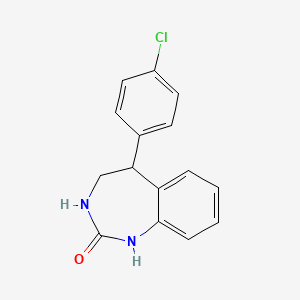
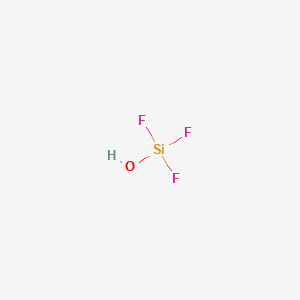
![Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol](/img/structure/B14362423.png)
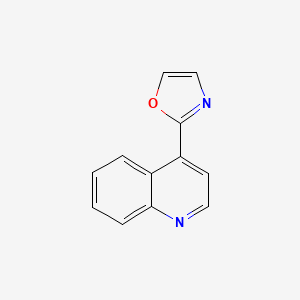
![N-[(4-Ethenylphenyl)methyl]-N-methylformamide](/img/structure/B14362448.png)
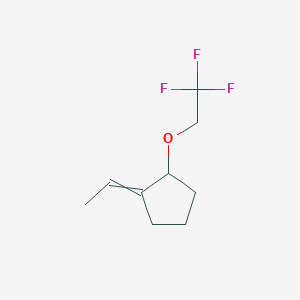
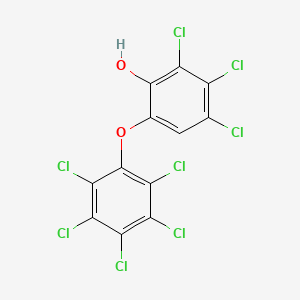
![10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one](/img/structure/B14362464.png)
